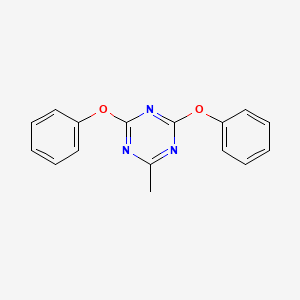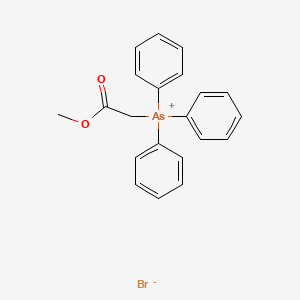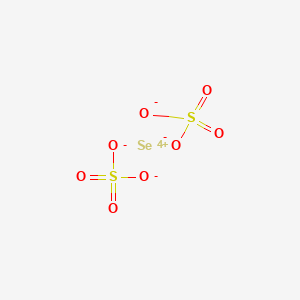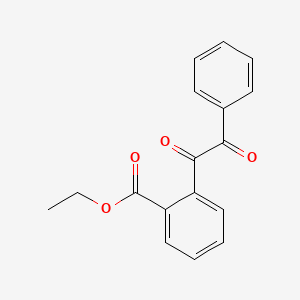
2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to an ethyl ester group, with a phenylethyl substituent containing two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: 2-(1,2-Dihydroxy-2-phenylethyl)benzoic acid ethyl ester.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis in vivo, releasing the active carboxylic acid form, which may interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, ethyl ester: Lacks the phenylethyl substituent and oxo groups.
2-Phenylethyl benzoate: Similar structure but without the oxo groups.
2-Methoxybenzoic acid ethyl ester: Contains a methoxy group instead of the phenylethyl substituent.
Uniqueness
2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is unique due to the presence of both the phenylethyl substituent and the oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
ethyl 2-(2-oxo-2-phenylacetyl)benzoate |
InChI |
InChI=1S/C17H14O4/c1-2-21-17(20)14-11-7-6-10-13(14)16(19)15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
UICBYPJPPCKEAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


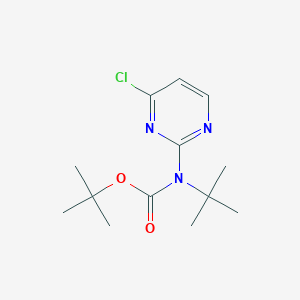
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)

![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
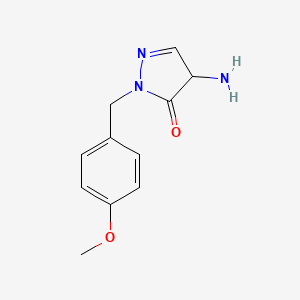
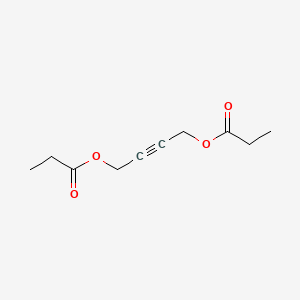
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
